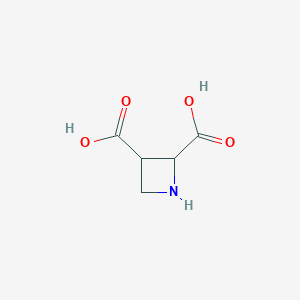

Azetidine-2,3-dicarboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Azetidine-2,3-dicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H7NO4 and its molecular weight is 145.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmacological Applications

Azetidine-2,3-dicarboxylic acid has been studied for its potential as a ligand at NMDA (N-Methyl-D-Aspartate) receptors. The NMDA receptor is crucial for synaptic plasticity and memory function, making it a target for neuropharmacological research.

NMDA Receptor Agonism

The four stereoisomers of ADC—L-trans-ADC, L-cis-ADC, D-trans-ADC, and D-cis-ADC—have been synthesized and evaluated for their affinity and agonistic activity at NMDA receptors. Notably:

- L-trans-ADC exhibited the highest affinity with a Ki value of 10 μM and showed potent agonist activity at the NR1/NR2D subtype (EC50 = 50 μM), significantly higher than other subtypes .

- D-cis-ADC acted as a partial agonist at NR1/NR2C and NR1/NR2D with moderate potencies (EC50 = 720 μM and 230 μM, respectively) .

These findings suggest that ADC could be developed as a therapeutic agent targeting neurological disorders where NMDA receptor modulation is beneficial.

Neurotoxicity Studies

Research has also indicated that azetidine-2-carboxylic acid (Aze), a related compound, can induce oligodendrogliopathy in mice. This condition mimics multiple sclerosis pathology without leukocyte infiltration. High doses of Aze led to significant neurological impairments and cellular changes in oligodendrocytes, including apoptosis and abnormal mitochondrial morphology . Such studies underscore the importance of understanding the dual nature of azetidine derivatives—both therapeutic potential and toxicity.

Stereocontrolled Synthesis

The synthesis involves starting from chiral precursors and applying stereospecific reactions to yield the desired stereoisomers. For example:

- The synthesis of L-trans-ADC was accomplished by reacting specific chiral intermediates through a series of steps that included N-alkylation and oxidation .

Electrocyclic Reactions

Another method involves electrocyclic reactions leading to the formation of azetidine rings, which are subsequently functionalized to yield the dicarboxylic acid derivatives . This approach allows for the efficient production of both cis and trans isomers with high yields.

Case Studies

Several studies have highlighted the applications and implications of azetidine derivatives in various contexts:

NMDA Receptor Binding Studies

In one study, the binding affinities of different ADC stereoisomers were assessed using radioligand binding assays. The results demonstrated significant differences in receptor activation profiles among the isomers, indicating potential for selective drug development targeting specific NMDA receptor subtypes .

Oligodendrogliopathy Induction

Another pivotal study explored the effects of Aze on oligodendrocytes in mouse models. The findings revealed that Aze could disrupt normal myelin formation and lead to neurodegenerative changes similar to those seen in multiple sclerosis, providing insights into potential risks associated with dietary or therapeutic use of azetidine compounds .

常见问题

Basic Questions

Q. How can researchers synthesize and characterize the stereoisomers of ADC for pharmacological studies?

ADC exists as four stereoisomers (L-trans, L-cis, D-trans, D-cis), which are critical for NMDA receptor activity. Stereoselective synthesis involves chiral auxiliaries or enzymatic resolution to isolate individual isomers. Post-synthesis, techniques like X-ray crystallography, NMR, and chiral HPLC are used for structural validation. Pharmacological characterization includes radioligand binding assays (e.g., using rat brain synaptosomes) to determine receptor affinity, with L-trans-ADC showing the highest NMDA receptor binding (10 µM) .

Q. What safety protocols are recommended for handling ADC in laboratory settings?

ADC requires strict adherence to safety guidelines:

- Engineering controls : Use fume hoods and ensure proper ventilation.

- Personal protective equipment (PPE) : Safety goggles, impervious gloves, and lab coats.

- Spill management : Avoid drainage contamination; use inert absorbents for cleanup.

- Waste disposal : Follow institutional guidelines for hazardous organic compounds. Safety data emphasizes that ADC is for research use only and not validated for medical applications .

Q. What is the pharmacological significance of ADC at NMDA receptors?

ADC acts as a conformationally restricted analog of glutamate, targeting NMDA receptors. Its stereoisomers exhibit varying agonist activity: L-trans-ADC and L-cis-ADC bind to NMDA receptors with low micromolar affinity (10–21 µM), while D-isomers show negligible activity. Electrophysiological recordings confirm functional agonism, making ADC a tool for studying receptor subtypes and excitotoxicity mechanisms .

Advanced Research Questions

Q. How can computational modeling guide the design of ADC-derived NMDA receptor agonists?

In silico studies, such as molecular docking and molecular dynamics simulations, predict how ADC stereoisomers interact with NMDA receptor subunits (e.g., GluN2A vs. GluN2B). These models identify key binding residues (e.g., arginine clusters in the ligand-binding domain) and optimize side-chain modifications for subtype selectivity. Virtual screening of ADC analogs can prioritize candidates for synthesis and testing .

Q. How do stereochemical variations in ADC influence structure-activity relationships (SAR)?

SAR studies reveal that the L-configuration and trans-orientation of carboxyl groups are critical for NMDA receptor binding. For example:

- L-trans-ADC: IC₅₀ = 10 µM.

- L-cis-ADC: IC₅₀ = 21 µM.

- D-isomers: No significant affinity. The rigid azetidine ring restricts conformational flexibility, enhancing receptor recognition compared to flexible glutamate analogs. Activity loss in D-isomers underscores the enantioselectivity of NMDA receptors .

Q. What non-pharmacological applications exist for ADC in materials science?

ADC derivatives, such as metal-organic frameworks (MOFs), are explored for corrosion resistance in carbon steel. Coordination of ADC with transition metals (e.g., Cu²⁺, Mn²⁺) forms stable composites that inhibit oxidative degradation. Additionally, ADC esters serve as internal electron donors in Ziegler-Natta catalysts, improving polyolefin stereoregularity and molecular weight distribution during polymerization .

Q. How should researchers design radioligand binding assays to evaluate ADC-receptor interactions?

Key steps include:

- Receptor preparation : Isolate native NMDA receptors from rat brain synaptosomes.

- Competitive binding : Use [³H]-labeled glutamate or MK-801 as radioligands.

- Data analysis : Calculate IC₅₀ values via nonlinear regression (e.g., GraphPad Prism) and validate with electrophysiological recordings (patch-clamp) to confirm functional activity. Controls must include nonspecific binding (e.g., excess unlabeled ligand) and buffer standardization (pH 7.4, 25°C) .

Q. Data Interpretation and Contradictions

Q. How can variability in ADC pharmacological data between studies be resolved?

Discrepancies often arise from differences in:

- Stereochemical purity : Impure isomers skew binding results. Validate stereochemistry via circular dichroism (CD) or single-crystal XRD.

- Receptor subtypes : GluN2A- vs. GluN2B-containing receptors exhibit distinct ADC affinities. Use subunit-specific transfected cell lines.

- Assay conditions : Ionic strength (e.g., Mg²⁺ concentration) modulates NMDA receptor activity. Standardize buffer compositions across experiments .

属性

CAS 编号 |

147332-14-7 |

|---|---|

分子式 |

C5H7NO4 |

分子量 |

145.11 g/mol |

IUPAC 名称 |

azetidine-2,3-dicarboxylic acid |

InChI |

InChI=1S/C5H7NO4/c7-4(8)2-1-6-3(2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10) |

InChI 键 |

BLLPFMQOLSYTBX-UHFFFAOYSA-N |

SMILES |

C1C(C(N1)C(=O)O)C(=O)O |

规范 SMILES |

C1C(C(N1)C(=O)O)C(=O)O |

同义词 |

2,3-Azetidinedicarboxylicacid(9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。